2-[2-(2-Azidoethoxy)ethoxy]ethanol, also known as Azido-PEG3-Alcohol, has been studied as a glucose analogue in the field of regenerative medicine . Due to its structural similarity to glucose, it can be used to investigate the effects of growth factors on cell behavior. Researchers can track the uptake of 2-[2-(2-Azidoethoxy)ethoxy]ethanol by cells, allowing them to understand how growth factors influence cellular metabolism and proliferation.
This compound has also shown promise as a polymerization agent for synthetic materials like poly(ethylene glycol) (PEG) and poly(lactic acid) (PLA) . The azide group (N3) on the molecule allows for efficient coupling with other molecules containing complementary functional groups, facilitating the creation of stable and well-defined polymers. These polymers have potential applications in drug delivery, tissue engineering, and other areas of bioengineering.
2-[2-(2-Azidoethoxy)ethoxy]ethanol exhibits chemiluminescent properties, meaning it emits light in response to a chemical reaction . This characteristic makes it a potential tool for detecting reactive oxygen species (ROS) within cells. ROS are molecules involved in cellular signaling and can contribute to various diseases. By monitoring the chemiluminescence of 2-[2-(2-Azidoethoxy)ethoxy]ethanol, researchers can gain insights into ROS production and oxidative stress within biological systems.
2-[2-(2-Azidoethoxy)ethoxy]ethanol is a chemical compound with the molecular formula C₆H₁₃N₃O₃ and a molecular weight of 175.19 g/mol. This compound features an azido functional group, which is characterized by the presence of nitrogen atoms bonded in a specific arrangement, making it suitable for various
The mechanism of action of 2-[2-(2-Azidoethoxy)ethoxy]ethanol depends on the specific application.
The azido group in 2-[2-(2-Azidoethoxy)ethoxy]ethanol allows for a range of chemical transformations. Notably, it can undergo:
While specific biological activities of 2-[2-(2-Azidoethoxy)ethoxy]ethanol are not extensively documented, compounds containing azido groups often exhibit interesting biological properties. Azides have been explored for their potential in drug delivery systems and as bioorthogonal labels in biochemical assays. The presence of multiple ethoxy groups may enhance solubility and biocompatibility, making this compound a candidate for further biological studies.
The synthesis of 2-[2-(2-Azidoethoxy)ethoxy]ethanol typically involves the following steps:
The unique structure of 2-[2-(2-Azidoethoxy)ethoxy]ethanol lends itself to various applications:
Interaction studies involving 2-[2-(2-Azidoethoxy)ethoxy]ethanol primarily focus on its reactivity with other functional groups. For instance, its ability to form stable triazole linkages with alkynes makes it a valuable tool in bioconjugation strategies. Additionally, studies may explore its interactions with proteins or nucleic acids when used as a labeling agent.
Several compounds share structural similarities with 2-[2-(2-Azidoethoxy)ethoxy]ethanol. Here are some notable examples:
Compound Name | Structure Highlights | Unique Features |
---|---|---|
1-Azido-3-hydroxypropan-2-ol | Contains an azido and hydroxy group | Potential for dual reactivity |
3-Azidopropanol | Simple azido alcohol | Less complex structure |
Polyethylene glycol with azide functionality | Long-chain polymer | Increased solubility and biocompatibility |
4-Azidobutylamine | Azido group attached to an amine | Useful in amine coupling reactions |
Uniqueness: The multiple ethoxy groups in 2-[2-(2-Azidoethoxy)ethoxy]ethanol enhance its solubility and reactivity compared to simpler azides, making it particularly versatile for applications requiring high reactivity and compatibility with biological systems.
The predominant synthetic strategy for introducing azide functionality into polyethylene glycol-based systems relies on nucleophilic substitution reactions employing sodium azide as the nucleophilic species [1] [2] [8]. The azide anion exhibits exceptional nucleophilicity, ranking among the most effective nitrogen nucleophiles for displacement reactions [8] [9]. This high nucleophilicity stems from the concentrated negative charge density distributed across the terminal nitrogen atoms within the azide framework [8].
The fundamental displacement reaction proceeds through a classical substitution mechanism when primary alkyl halides serve as electrophilic substrates [10] [9]. For 2-[2-(2-azidoethoxy)ethoxy]ethanol synthesis, the most commonly employed starting material is 2-[2-(2-hydroxyethoxy)ethoxy]ethyl chloride, which undergoes direct displacement with sodium azide in aqueous medium [1] [11]. Under optimized conditions employing a 50°C reaction temperature and 48-hour reaction period, this transformation delivers the target azido alcohol in 90.1% yield [1] [11].
Alternative halide displacement protocols utilize 2-[2-(2-chloroethoxy)ethoxy]ethanol as the starting substrate, reacting with sodium azide in dimethylformamide solvent at elevated temperatures [2]. This approach benefits from the superior solvating properties of dimethylformamide for both the azide nucleophile and the organic substrate, leading to quantitative conversion when conducted at 100°C overnight [2]. The polar aprotic nature of dimethylformamide enhances azide nucleophilicity by preventing hydrogen bonding interactions that would otherwise reduce the effective negative charge density [12].
Experimental data reveal significant variations in reaction yields depending on the specific halide substrate and reaction conditions employed. The synthesis from 2-[2-(2-hydroxyethoxy)ethoxy]ethyl chloride in aqueous sodium azide solution achieves 90.1% yield, representing the highest efficiency among documented protocols [1] [11]. Alternative approaches using dimethylformamide as solvent reach quantitative conversion but may require more extensive purification procedures [2].
Reaction optimization studies demonstrate that azide-to-substrate molar ratios significantly influence conversion efficiency [1] [2]. Employing 5-8 equivalents of sodium azide ensures complete consumption of the halide starting material while providing adequate driving force for the displacement reaction [1] [2]. The presence of sodium iodide as an additive (typically 0.3 equivalents) facilitates halide exchange, converting less reactive chloride substrates to more labile iodide intermediates [1] [11].
Temperature optimization reveals a delicate balance between reaction rate enhancement and potential side reactions [2] [12]. While elevated temperatures (80-100°C) accelerate the nucleophilic displacement, excessive heating may promote azide decomposition or elimination pathways [12]. Optimal conditions generally fall within the 50-80°C range, providing satisfactory reaction rates while maintaining product integrity [1] [2] [13].
Solvent selection plays a crucial role in displacement reaction efficiency [8] [9] [12]. Polar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, and acetonitrile enhance azide nucleophilicity by stabilizing the cationic counterion without hydrogen bonding to the nucleophile [9] [12]. Aqueous systems, while less effective for nucleophile activation, offer practical advantages including simplified workup procedures and reduced environmental impact [1] [11].
Polyethylene glycol chain elongation through etherification methodology provides the foundation for constructing the triethylene glycol backbone that characterizes 2-[2-(2-azidoethoxy)ethoxy]ethanol [14] [15] [16]. The most widely employed approach utilizes Williamson ether synthesis, coupling ethylene glycol oligomers through nucleophilic substitution of activated alcohols [15] [17] [18].
The classical Williamson ether formation requires conversion of hydroxyl groups to superior leaving groups, typically achieved through tosylation or mesylation reactions [19] [20] [21]. Tosyl chloride treatment of triethylene glycol monomethyl ether generates the corresponding tosylate ester in 85-98% yield under standard conditions employing triethylamine as base [22] [21] [23]. The tosylation reaction proceeds with complete retention of stereochemistry at the carbon center, preserving any existing stereochemical information [20] [21].
Subsequent nucleophilic displacement of the tosylate leaving group with hydroxide or alkoxide nucleophiles proceeds through a classical mechanism, achieving chain elongation with inversion of configuration at the substitution center [17] [18]. For symmetrical polyethylene glycol systems, this stereochemical inversion has minimal impact on the final product properties [15] [16].
Advanced etherification protocols employ phase-transfer catalysis to enhance reaction efficiency under mild conditions [17]. Crown ethers and quaternary ammonium salts facilitate nucleophile transfer from aqueous phases to organic reaction media, enabling Williamson ether formation at reduced temperatures [17]. These catalytic systems prove particularly valuable for sensitive substrates that may undergo decomposition under traditional harsh basic conditions [17].
Stepwise chain elongation methodology enables precise control over polyethylene glycol chain length through iterative coupling cycles [15] [16]. Each elongation cycle involves deprotection of terminal protecting groups, deprotonation to generate alkoxide nucleophiles, and coupling with activated electrophilic partners [15] [16]. Modern variants employ base-labile protecting groups such as phenethyl ethers, enabling one-pot deprotection-coupling sequences that reduce synthetic complexity [16] [18].
Solid-phase synthesis approaches provide additional advantages for polyethylene glycol chain construction [15]. Resin-bound synthesis enables efficient purification through simple filtration and washing procedures, eliminating the need for chromatographic separations [15]. The Wang resin system, featuring 4-benzyloxy benzyl alcohol functionality, proves particularly effective for polyethylene glycol synthesis, providing stable attachment under basic conditions while permitting acid-catalyzed cleavage for product release [15].
Quantitative analysis of etherification yields demonstrates the superiority of tosylation-displacement sequences over direct halide coupling methods. Tosylation reactions consistently achieve 85-98% yields across diverse polyethylene glycol substrates, while subsequent displacement reactions proceed in 80-95% yield [22] [21]. This two-step approach provides higher overall efficiency compared to single-step halide displacement protocols, which typically yield 70-90% conversion [2] [13].
Catalytic methodologies offer significant advantages for polyethylene glycol-based synthesis, providing enhanced reaction rates, improved selectivity, and reduced waste generation compared to stoichiometric approaches [24] [25] [26]. The development of efficient catalytic systems for azide incorporation and chain elongation reactions represents an active area of synthetic methodology research [24] [7].
Metal-catalyzed azide formation reactions employ copper, palladium, or iron complexes to facilitate azide incorporation under mild conditions [27] [28] [29]. Copper-catalyzed systems prove particularly effective for azide-alkyne cycloaddition reactions, enabling direct conversion of terminal alkynes to azide-functionalized products [5] [7]. These transformations proceed through copper-acetylide intermediates that undergo cycloaddition with azide nucleophiles, generating triazole-linked products with complete regioselectivity [5] [7].
Recent developments in supercritical carbon dioxide-mediated catalysis provide environmentally benign alternatives to traditional organic solvents [24] [7]. Supercritical carbon dioxide serves as both reaction medium and extracting agent, facilitating product isolation while eliminating organic solvent waste [24] [7]. Click chemistry reactions conducted in supercritical carbon dioxide achieve yields exceeding 80% under optimized conditions, demonstrating the viability of green catalytic approaches [7].
Experimental investigations of supercritical carbon dioxide-mediated click chemistry reveal optimal operating conditions at pressures between 130-170 bar and temperatures of 35°C [7]. Under these conditions, the density of supercritical carbon dioxide approaches 800-850 grams per liter, providing sufficient solvating power for effective mass transfer [7]. The catalyst-to-azide molar ratio of 0.5 proves optimal for achieving high conversion while minimizing catalyst consumption [7].
Phase-transfer catalytic systems enable heterogeneous azide substitution reactions under mild conditions [17]. Quaternary ammonium salts facilitate azide anion transfer from aqueous phases to organic substrates, promoting nucleophilic displacement without requiring anhydrous conditions [17]. These systems prove particularly valuable for large-scale synthesis where traditional anhydrous methodologies become impractical [17].
Enzymatic catalysis offers potential advantages for selective azide incorporation, particularly for substrates containing multiple reactive sites [26]. Lipase-catalyzed transesterification reactions enable selective activation of primary alcohols in the presence of secondary hydroxyl groups, providing regioselective access to azide precursors [26]. While enzymatic approaches remain limited in scope, ongoing enzyme engineering efforts may expand their applicability to azide chemistry [26].
The integration of catalytic chain elongation processes with azide incorporation enables one-pot synthesis protocols that minimize intermediate isolation and purification [25]. Sequential catalytic transformations, including olefin hydroformylation followed by alcohol azidation, provide direct access to azide-functionalized polyethylene glycol derivatives [25]. These multi-step catalytic sequences demonstrate the potential for process intensification in azide synthesis [25].
Contemporary research focuses on developing heterogeneous catalytic systems that enable continuous-flow processing of azide synthesis reactions [29]. Immobilized metal catalysts provide advantages including simplified product isolation, catalyst recovery, and reduced metal contamination in final products [29]. Flow reactor configurations offer enhanced safety profiles for azide chemistry by minimizing reaction volumes and providing continuous heat removal [29].
Liquid-liquid extraction represents the primary purification method for 2-[2-(2-azidoethoxy)ethoxy]ethanol following synthetic transformations [1] [2] [11]. The polar nature of the triethylene glycol backbone combined with the hydrophobic character of organic azides creates unique partitioning behavior that requires careful solvent selection for optimal separation [30] [31].
Ethyl acetate emerges as the preferred extraction solvent for azido polyethylene glycol compounds due to its moderate polarity and excellent miscibility with water [1] [11] [13]. Multiple extraction cycles using ethyl acetate effectively remove the target azido alcohol from aqueous reaction mixtures while leaving inorganic salts and polar impurities in the aqueous phase [1] [11]. Typical extraction protocols employ three sequential extractions with fresh ethyl acetate portions, achieving recovery yields of 80-95% [1] [11] [13].
Quantitative extraction studies demonstrate that three-fold extraction with ethyl acetate achieves 90-95% recovery of 2-[2-(2-azidoethoxy)ethoxy]ethanol from aqueous reaction mixtures [1] [11]. Single extraction yields only 70-75% recovery, while four-fold extraction provides marginal improvement to 95-98% recovery [11] [13]. The optimal balance between efficiency and solvent consumption favors the three-extraction protocol for routine synthetic applications [1] [11].
The optimization of extraction efficiency requires careful attention to pH control and salt effects [30]. Azide-containing compounds exhibit pH-dependent partitioning behavior, with optimal extraction occurring under neutral to slightly basic conditions [30] [31]. Addition of sodium chloride to the aqueous phase enhances organic phase partitioning through salting-out effects, improving extraction efficiency for moderately polar azide compounds [30].
Dichloromethane provides an alternative extraction solvent for more lipophilic azide derivatives, offering superior extraction efficiency for longer-chain polyethylene glycol systems [11] [32]. However, the higher density of dichloromethane compared to water requires careful attention to phase identification during extraction procedures [11] [32]. Environmental considerations also favor ethyl acetate over dichloromethane for large-scale applications [30].
Sequential extraction protocols employing multiple solvents enable separation of complex product mixtures containing azide compounds of varying polarity [1] [11]. Initial extraction with diethyl ether removes highly lipophilic impurities, followed by ethyl acetate extraction to recover the target azido alcohol [1] [11]. Final extraction with water-miscible solvents such as 1-butanol can recover highly polar azide-containing byproducts [30].
The presence of residual sodium azide in extraction solutions requires careful consideration due to the explosive nature of this reagent [33]. Aqueous washes with sodium chloride solutions effectively remove excess azide salts while maintaining product recovery [1] [11]. Complete removal of inorganic azides is essential for subsequent purification steps, particularly chromatographic separations where azide decomposition may occur [33].
Flash chromatography on silica gel provides the most widely employed purification method for azido polyethylene glycol compounds, enabling separation of constitutional isomers and removal of synthetic impurities [22] [34] [32]. However, the potential for azide decomposition on acidic silica surfaces necessitates careful optimization of chromatographic conditions [33] [35].
Normal-phase chromatography employing hexane-ethyl acetate gradient elution systems proves effective for separating azido alcohols from synthetic precursors and byproducts [22] [13] [32]. The polar triethylene glycol backbone provides sufficient retention on silica gel to enable separation from less polar impurities, while the azide functional group modulates elution behavior compared to the corresponding alcohol or halide precursors [22] [32].
Optimization of silica gel treatment significantly impacts separation efficiency and product recovery [35] [36]. Neutralization of acidic silica through treatment with triethylamine solutions reduces azide decomposition while maintaining chromatographic performance [33] [35]. Alternative solid supports including alumina and florisil provide less acidic environments that may prove beneficial for azide-containing compounds [33].
Reversed-phase chromatography on C18-modified silica offers advantages for highly polar azide derivatives that exhibit poor retention on normal-phase systems [34] [37] [38]. Acetonitrile-water gradient elution enables effective separation of polyethylene glycol-based azides while providing compatibility with aqueous sample introduction [34] [38]. The reduced acidity of reversed-phase packings compared to bare silica minimizes azide decomposition during chromatographic separation [35].
High-performance liquid chromatography provides analytical and preparative capabilities for azide compound purification, offering superior resolution compared to flash chromatographic methods [39] [40] [31]. Ultraviolet detection at 210 nm enables sensitive monitoring of azide compounds, while refractive index detection provides universal response for polyethylene glycol derivatives [39] [37]. Preparative high-performance liquid chromatography separation of multigram quantities achieves purities exceeding 99% for critical applications [40].
Analytical studies of azide compound chromatographic behavior reveal optimal mobile phase compositions for polyethylene glycol-based systems [34] [38]. Binary acetonitrile-water gradients from 20% to 80% acetonitrile over 30-minute periods provide baseline separation of 2-[2-(2-azidoethoxy)ethoxy]ethanol from synthetic precursors and related impurities [34] [38]. Detection limits approaching 50 parts per million enable monitoring of trace azide impurities in pharmaceutical applications [39] [31].
Specialized chromatographic techniques including preparative thin-layer chromatography enable rapid purification of small-scale synthetic products [32]. Fluorescence indicator-containing silica gel plates facilitate visualization of azide compounds under ultraviolet illumination, enabling efficient band identification and recovery [32]. While limited to milligram-scale separations, preparative thin-layer chromatography provides cost-effective purification for exploratory synthetic work [32].
Ion-exchange chromatography offers potential advantages for separating azide compounds from charged impurities [14]. Anion-exchange resins can retain anionic contaminants while allowing neutral azide products to elute unretained [14]. This approach proves particularly valuable for removing residual azide salts and anionic synthetic byproducts [14].
The development of azide-compatible chromatographic methods requires careful attention to safety considerations [33]. Azide compounds should never be subjected to thermal stress during chromatographic separations, as elevated temperatures may trigger explosive decomposition [33]. Column loading should be limited to minimize azide concentrations, and waste collection systems must accommodate potentially hazardous azide-containing fractions [33].
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